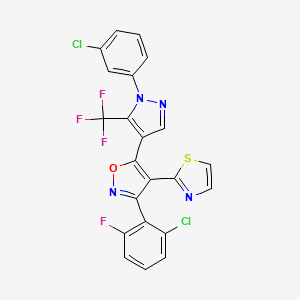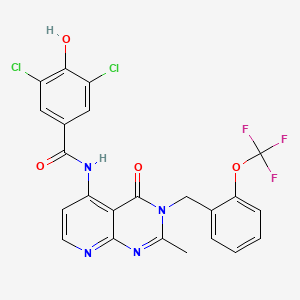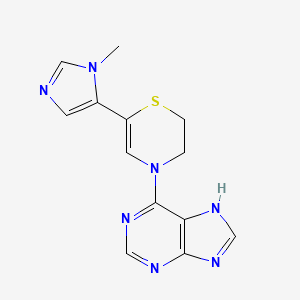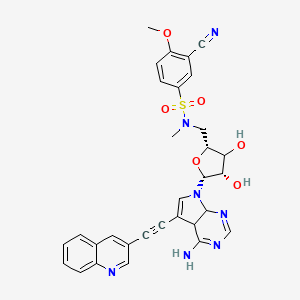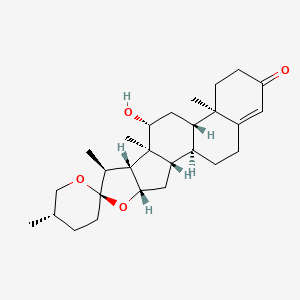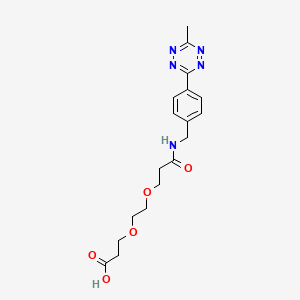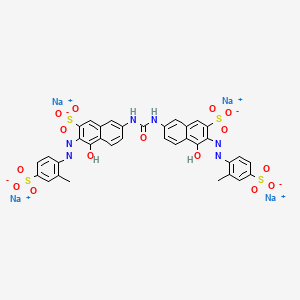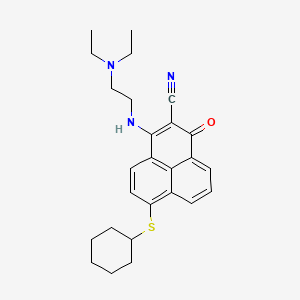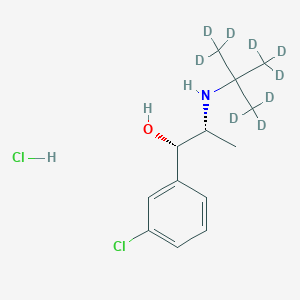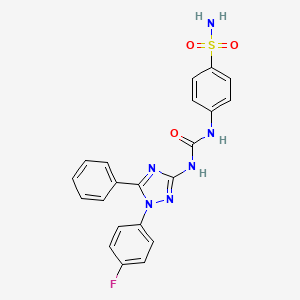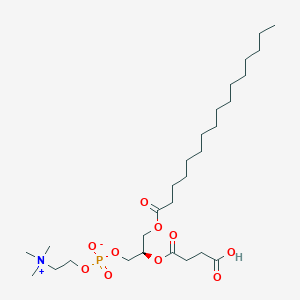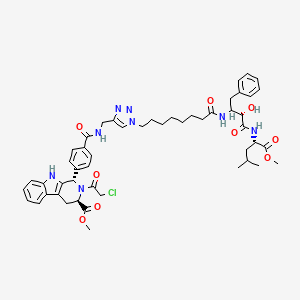
PROTAC GPX4 degrader-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC GPX4 degrader-2, also known as compound 18a, is a proteolysis targeting chimera (PROTAC) designed to degrade glutathione peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides. This compound induces the accumulation of lipid peroxides and mitochondrial depolarization, subsequently triggering ferroptosis, a form of regulated cell death .
Vorbereitungsmethoden
The synthesis of PROTAC GPX4 degrader-2 involves multiple steps, including the formation of a bifunctional molecule that links a ligand for GPX4 with a ligand for an E3 ubiquitin ligase. The synthetic route typically involves:
Formation of the GPX4 ligand: This step involves synthesizing a molecule that can specifically bind to GPX4.
Formation of the E3 ligase ligand: This step involves synthesizing a molecule that can recruit an E3 ubiquitin ligase.
Linking the two ligands: The final step involves linking the GPX4 ligand and the E3 ligase ligand through a chemical linker to form the PROTAC molecule
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general approach involves large-scale synthesis of the individual components followed by their assembly into the final PROTAC molecule.
Analyse Chemischer Reaktionen
PROTAC GPX4 degrader-2 undergoes several types of chemical reactions:
Oxidation: The compound can induce the oxidation of lipid molecules, leading to the formation of lipid peroxides.
Reduction: The GPX4 enzyme typically reduces lipid hydroperoxides to their corresponding alcohols, but in the presence of this compound, this reduction is inhibited.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions are lipid peroxides and other oxidative stress markers.
Wissenschaftliche Forschungsanwendungen
PROTAC GPX4 degrader-2 has several scientific research applications:
Chemistry: It is used to study the mechanisms of oxidative stress and lipid peroxidation.
Biology: It helps in understanding the role of GPX4 in cellular processes and ferroptosis.
Medicine: It is being investigated for its potential in cancer therapy, particularly in inducing ferroptosis in cancer cells.
Industry: While its industrial applications are limited, it is used in the development of new therapeutic strategies and drug discovery .
Wirkmechanismus
The mechanism of action of PROTAC GPX4 degrader-2 involves the recruitment of an E3 ubiquitin ligase to GPX4, leading to the ubiquitination and subsequent degradation of GPX4 by the proteasome. This degradation inhibits the enzyme’s ability to reduce lipid hydroperoxides, resulting in the accumulation of lipid peroxides and the induction of ferroptosis .
Vergleich Mit ähnlichen Verbindungen
PROTAC GPX4 degrader-2 is unique in its ability to specifically target and degrade GPX4. Similar compounds include:
PROTAC GPX4 degrader-1: Another PROTAC designed to degrade GPX4, but with different ligands and linkers.
RSL3: A covalent inhibitor of GPX4 that induces ferroptosis by inhibiting the enzyme’s activity without degrading it.
ML162: Another covalent inhibitor of GPX4 with a similar mechanism to RSL3 .
This compound stands out due to its bifunctional nature, allowing it to recruit the ubiquitin-proteasome system for targeted protein degradation, which is not a feature of traditional inhibitors like RSL3 and ML162.
Eigenschaften
Molekularformel |
C50H61ClN8O9 |
|---|---|
Molekulargewicht |
953.5 g/mol |
IUPAC-Name |
methyl (1S,3R)-2-(2-chloroacetyl)-1-[4-[[1-[8-[[(3S)-3-hydroxy-4-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]amino]-4-oxo-1-phenylbutan-2-yl]amino]-8-oxooctyl]triazol-4-yl]methylcarbamoyl]phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C50H61ClN8O9/c1-31(2)25-40(49(65)67-3)55-48(64)46(62)39(26-32-15-9-8-10-16-32)53-42(60)19-11-6-5-7-14-24-58-30-35(56-57-58)29-52-47(63)34-22-20-33(21-23-34)45-44-37(36-17-12-13-18-38(36)54-44)27-41(50(66)68-4)59(45)43(61)28-51/h8-10,12-13,15-18,20-23,30-31,39-41,45-46,54,62H,5-7,11,14,19,24-29H2,1-4H3,(H,52,63)(H,53,60)(H,55,64)/t39?,40-,41+,45-,46-/m0/s1 |
InChI-Schlüssel |
LUTJVHXGXLJMAW-VSVCEVJVSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](C(CC1=CC=CC=C1)NC(=O)CCCCCCCN2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)[C@H]4C5=C(C[C@@H](N4C(=O)CCl)C(=O)OC)C6=CC=CC=C6N5)O |
Kanonische SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)CCCCCCCN2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)C4C5=C(CC(N4C(=O)CCl)C(=O)OC)C6=CC=CC=C6N5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


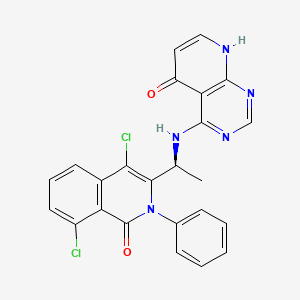

![4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12380236.png)
